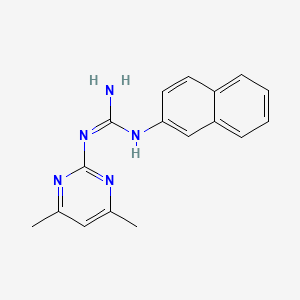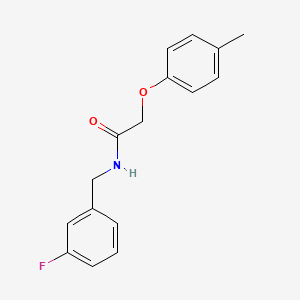
N-(4,6-dimethyl-2-pyrimidinyl)-N'-2-naphthylguanidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4,6-dimethyl-2-pyrimidinyl)-N'-2-naphthylguanidine, commonly known as DPNG, is a chemical compound that has been widely used in scientific research due to its unique properties. DPNG is a potent and selective agonist for the transient receptor potential vanilloid type 1 (TRPV1) ion channel, which is involved in the perception of pain and temperature.
Mecanismo De Acción
DPNG activates N-(4,6-dimethyl-2-pyrimidinyl)-N'-2-naphthylguanidine by binding to a specific site on the channel protein. This binding causes a conformational change in the protein, which leads to the opening of the ion channel pore and the influx of cations such as calcium and sodium into the cell. This influx of ions triggers a cascade of intracellular signaling events that ultimately lead to the perception of pain and temperature.
Biochemical and Physiological Effects:
DPNG has been shown to elicit a variety of biochemical and physiological effects in different tissues and organs. In the nervous system, DPNG can activate N-(4,6-dimethyl-2-pyrimidinyl)-N'-2-naphthylguanidine channels on sensory neurons, leading to the perception of pain and temperature. In the cardiovascular system, DPNG can cause vasodilation and a decrease in blood pressure by activating N-(4,6-dimethyl-2-pyrimidinyl)-N'-2-naphthylguanidine channels on endothelial cells. In the gastrointestinal system, DPNG can increase gastric acid secretion by activating N-(4,6-dimethyl-2-pyrimidinyl)-N'-2-naphthylguanidine channels on parietal cells. These effects of DPNG on different tissues and organs highlight the diverse physiological roles of N-(4,6-dimethyl-2-pyrimidinyl)-N'-2-naphthylguanidine in the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using DPNG in lab experiments is its selectivity for N-(4,6-dimethyl-2-pyrimidinyl)-N'-2-naphthylguanidine. This means that researchers can activate N-(4,6-dimethyl-2-pyrimidinyl)-N'-2-naphthylguanidine channels without affecting other ion channels, which can help to isolate the physiological effects of N-(4,6-dimethyl-2-pyrimidinyl)-N'-2-naphthylguanidine activation. Another advantage of DPNG is its potency, which means that researchers can use lower concentrations of the compound to achieve the desired effect. However, one limitation of using DPNG is its relatively short half-life, which means that its effects may be transient. Additionally, DPNG may have off-target effects on other proteins or ion channels, which can complicate the interpretation of results.
Direcciones Futuras
There are several future directions for research on DPNG and N-(4,6-dimethyl-2-pyrimidinyl)-N'-2-naphthylguanidine. One area of interest is the role of N-(4,6-dimethyl-2-pyrimidinyl)-N'-2-naphthylguanidine in pain and inflammation. Researchers are investigating the potential of N-(4,6-dimethyl-2-pyrimidinyl)-N'-2-naphthylguanidine antagonists, such as capsazepine, to treat chronic pain conditions. Another area of interest is the role of N-(4,6-dimethyl-2-pyrimidinyl)-N'-2-naphthylguanidine in metabolic disorders such as obesity and diabetes. Researchers are investigating the potential of N-(4,6-dimethyl-2-pyrimidinyl)-N'-2-naphthylguanidine agonists, such as DPNG, to regulate glucose metabolism and energy expenditure. Finally, researchers are investigating the potential of N-(4,6-dimethyl-2-pyrimidinyl)-N'-2-naphthylguanidine as a therapeutic target for cancer, as N-(4,6-dimethyl-2-pyrimidinyl)-N'-2-naphthylguanidine has been shown to play a role in cancer cell proliferation and survival.
Métodos De Síntesis
DPNG can be synthesized by the reaction of 2-naphthylguanidine with 4,6-dimethyl-2-chloropyrimidine in the presence of a base such as potassium carbonate. The reaction takes place in an organic solvent such as dimethylformamide or dimethyl sulfoxide at elevated temperatures. The resulting DPNG product can be purified by column chromatography or recrystallization.
Aplicaciones Científicas De Investigación
DPNG has been widely used in scientific research as a tool to study the N-(4,6-dimethyl-2-pyrimidinyl)-N'-2-naphthylguanidine channel. N-(4,6-dimethyl-2-pyrimidinyl)-N'-2-naphthylguanidine is a non-selective cation channel that is activated by a variety of stimuli, including heat, acidity, and capsaicin, the active ingredient in chili peppers. Activation of N-(4,6-dimethyl-2-pyrimidinyl)-N'-2-naphthylguanidine leads to the perception of pain and temperature. DPNG is a potent and selective agonist for N-(4,6-dimethyl-2-pyrimidinyl)-N'-2-naphthylguanidine, which means that it can activate the channel without affecting other ion channels. This makes DPNG a valuable tool for studying the physiological and pathological roles of N-(4,6-dimethyl-2-pyrimidinyl)-N'-2-naphthylguanidine in various tissues and organs.
Propiedades
IUPAC Name |
2-(4,6-dimethylpyrimidin-2-yl)-1-naphthalen-2-ylguanidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5/c1-11-9-12(2)20-17(19-11)22-16(18)21-15-8-7-13-5-3-4-6-14(13)10-15/h3-10H,1-2H3,(H3,18,19,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRKJLXJNOLVAQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N=C(N)NC2=CC3=CC=CC=C3C=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NC(=N1)/N=C(/N)\NC2=CC3=CC=CC=C3C=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{5-[(3-phenylpropyl)thio]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B5464125.png)
![5-[(isopropylamino)sulfonyl]-3'-methoxybiphenyl-3-carboxylic acid](/img/structure/B5464132.png)

![2-[2-(2-methyl-1H-indol-3-yl)vinyl]-3-(2-methylphenyl)-4(3H)-quinazolinone](/img/structure/B5464153.png)
![4-{4-[(2,4-difluorophenyl)sulfonyl]-1-piperazinyl}-2-(1-piperidinyl)pyrimidine](/img/structure/B5464160.png)

![3-(4-bromophenyl)-2-[2-(5-nitro-2-furyl)vinyl]-4(3H)-quinazolinone](/img/structure/B5464175.png)
![5-[(4-acetylphenoxy)methyl]-N-methyl-N-[2-(tetrahydro-2H-pyran-2-yl)ethyl]-3-isoxazolecarboxamide](/img/structure/B5464177.png)
![1-[2-methyl-3-(1H-pyrazol-1-yl)propanoyl]-4-(5-methylpyridin-2-yl)piperidin-4-ol](/img/structure/B5464187.png)
![N-ethyl-2-[1-(4-methoxy-3-methylbenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5464194.png)
![ethyl 2-(5-{2-[(3-nitrobenzyl)oxy]benzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl)propanoate](/img/structure/B5464212.png)
![4-benzyl-3-ethyl-1-[(1-methyl-1H-pyrazol-3-yl)carbonyl]-1,4-diazepan-5-one](/img/structure/B5464217.png)
![7-[(2-amino-4-methyl-1,3-benzothiazol-6-yl)carbonyl]-3-methyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-one](/img/structure/B5464226.png)
![2-(2-oxo-1-oxa-3,7-diazaspiro[4.5]dec-7-yl)-N-(2-pyridinylmethyl)acetamide](/img/structure/B5464228.png)